molecular formula C13H11N3O B015924 3,6-diamino-10H-acridin-9-one CAS No. 42832-87-1

3,6-diamino-10H-acridin-9-one

Cat. No. B015924
CAS RN: 42832-87-1
M. Wt: 225.25 g/mol
InChI Key: KKKYRANCRKCGDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acridin-9(10H)-one derivatives involves various methodologies, including alkylation and acylation of diamino and dihydroxyacridin-9(10H)-ones to produce macrocycles and crown ethers, as well as the reduction of corresponding dinitro-acridinones obtained through Ullmann condensation (Santini, Boyer, & Galy, 2003). Another method involves the Cu-catalyzed intramolecular oxidative C(sp2)–H amination of 2-(methylamino)benzophenones, utilizing O2 as the sole oxidant for the synthesis of 10-methylacridin-9(10H)-ones (Huang, Wan, Xu, & Zhu, 2013).

Molecular Structure Analysis

The molecular structure of acridin-9(10H)-one derivatives has been elucidated through techniques such as single-crystal x-ray diffraction analysis. This analysis provides insights into the crystal and molecular structures, facilitating a deeper understanding of the compound's chemical behavior (Han et al., 2009).

Chemical Reactions and Properties

Acridin-9(10H)-one derivatives undergo various chemical reactions, including Diels-Alder reactions with N-Methylmaleimide to develop new syntheses for acridin-9(10H)-ones. These reactions highlight the compound's reactivity and potential for creating structurally diverse molecules (Almeida et al., 2012).

Physical Properties Analysis

The physical properties of acridin-9(10H)-one derivatives, such as melting points, are influenced by the nature of substituents and the molecular structure. These properties are crucial for understanding the compound's stability and suitability for various applications (He, Liu, Guo, & Wu, 2013).

Chemical Properties Analysis

The chemical properties of 3,6-diamino-10H-acridin-9-one derivatives include their ability to intercalate DNA, which is significant for applications in medicinal chemistry. The mutagenic activity and interactions with biological targets are of particular interest for developing therapeutics (Ferenc et al., 1999).

Scientific Research Applications

1. Thermally Activated Delayed Fluorescence (TADF) Material

  • Application Summary: “3,6-diamino-10H-acridin-9-one” is used in the creation of a novel TADF compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD). This compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor .
  • Methods of Application: The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD, which suppress conformation relaxation and finally generate a high KR of 1.4 × 10 7 s −1 .
  • Results or Outcomes: The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W −1, being among the best values ever reported for acridone based materials .

2. Deep-Blue TADF Emitters

  • Application Summary: “3,6-diamino-10H-acridin-9-one” is used as an acceptor to construct a series of deep-blue TADF emitters .
  • Methods of Application: By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S 1 ( 1 CT) and T 1 ( 3 LE) states and the T 1 and T 2 ( 3 CT) states were gradually reduced .
  • Results or Outcomes: 3,6-DDPhCz-AD and 3,6-DDtBuPhCz-AD exhibited external quantum efficiencies of 17.4% and 17.3% in doped organic light-emitting diodes (OLEDs) with CIE coordinates of (0.15, 0.11) and (0.15, 0.13), respectively .

Safety And Hazards

The safety and hazards of 3,6-diamino-10H-acridin-9-one are not explicitly mentioned in the retrieved documents. It’s recommended to refer to the material safety data sheet (MSDS) for comprehensive safety information .

Future Directions

The use of 3,6-diamino-10H-acridin-9-one in the design of TADF compounds has shown promising results . Future research could focus on further optimizing these compounds to boost luminescence efficiency and improve color purity .

properties

IUPAC Name

3,6-diamino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYRANCRKCGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404907
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-diamino-10H-acridin-9-one

CAS RN

42832-87-1
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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